REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[C:4]([O:10]C)[CH:3]=1.B(Br)(Br)Br.C1(C)C=CC=CC=1>C(Cl)Cl>[Cl:1][C:2]1[CH:3]=[C:4]([OH:10])[CH:5]=[C:6]([O:8][CH3:9])[CH:7]=1
|
Name
|
|
Quantity
|
1.72 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC(=C1)OC)OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at −78° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added dropwise
|
Type
|
TEMPERATURE
|
Details
|
allowed to warmed to room temperature over 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with water
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with additional CH2Cl2
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with 1:1 EtOAc/Hexanes
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=C(C1)OC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.51 g | |
YIELD: CALCULATEDPERCENTYIELD | 32.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |